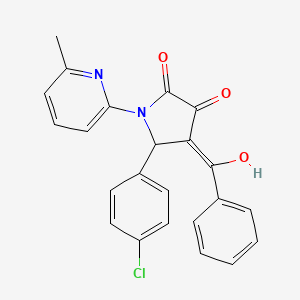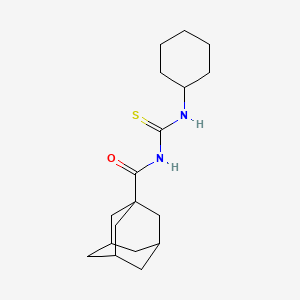![molecular formula C21H24N4O2S B14944666 N-ethyl-2-{1-(4-methylphenyl)-5-oxo-3-[2-(pyridin-4-yl)ethyl]-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B14944666.png)
N-ethyl-2-{1-(4-methylphenyl)-5-oxo-3-[2-(pyridin-4-yl)ethyl]-2-thioxoimidazolidin-4-yl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-ETHYL-2-{1-(4-METHYLPHENYL)-5-OXO-3-[2-(4-PYRIDYL)ETHYL]-2-THIOXO-4-IMIDAZOLIDINYL}ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a pyridyl group, a thioxo group, and an imidazolidinyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-ETHYL-2-{1-(4-METHYLPHENYL)-5-OXO-3-[2-(4-PYRIDYL)ETHYL]-2-THIOXO-4-IMIDAZOLIDINYL}ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the imidazolidinyl ring: This can be achieved by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions.
Introduction of the thioxo group: This step often involves the use of Lawesson’s reagent or phosphorus pentasulfide (P~2~S~5~) to introduce the thioxo functionality.
Attachment of the pyridyl group: This can be done through a nucleophilic substitution reaction, where the pyridyl group is introduced to the imidazolidinyl ring.
Final acetylation: The final step involves acetylation using acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of automated systems for precise control of reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
N~1~-ETHYL-2-{1-(4-METHYLPHENYL)-5-OXO-3-[2-(4-PYRIDYL)ETHYL]-2-THIOXO-4-IMIDAZOLIDINYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~).
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridyl and phenyl groups.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and hydrogen peroxide (H~2~O~2~) under acidic or basic conditions.
Reduction: LiAlH4, NaBH4, and catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogenating agents like thionyl chloride (SOCl~2~) and nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
N~1~-ETHYL-2-{1-(4-METHYLPHENYL)-5-OXO-3-[2-(4-PYRIDYL)ETHYL]-2-THIOXO-4-IMIDAZOLIDINYL}ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of N1-ETHYL-2-{1-(4-METHYLPHENYL)-5-OXO-3-[2-(4-PYRIDYL)ETHYL]-2-THIOXO-4-IMIDAZOLIDINYL}ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. The exact pathways involved can vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- **N~1~-ETHYL-2-{1-(4-METHYLPHENYL)-5-OXO-3-[2-(4-PYRIDYL)ETHYL]-2-THIOXO-4-IMIDAZOLIDINYL}ACETAMIDE shares similarities with other imidazolidinyl and thioxo compounds, such as:
- N~1~-ETHYL-2-{1-(4-METHYLPHENYL)-5-OXO-3-[2-(4-PYRIDYL)ETHYL]-2-THIOXO-4-IMIDAZOLIDINYL}ACETAMIDE
- N~1~-ETHYL-2-{1-(4-METHYLPHENYL)-5-OXO-3-[2-(4-PYRIDYL)ETHYL]-2-THIOXO-4-IMIDAZOLIDINYL}ACETAMIDE
Uniqueness
- The uniqueness of N1-ETHYL-2-{1-(4-METHYLPHENYL)-5-OXO-3-[2-(4-PYRIDYL)ETHYL]-2-THIOXO-4-IMIDAZOLIDINYL}ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Propiedades
Fórmula molecular |
C21H24N4O2S |
|---|---|
Peso molecular |
396.5 g/mol |
Nombre IUPAC |
N-ethyl-2-[1-(4-methylphenyl)-5-oxo-3-(2-pyridin-4-ylethyl)-2-sulfanylideneimidazolidin-4-yl]acetamide |
InChI |
InChI=1S/C21H24N4O2S/c1-3-23-19(26)14-18-20(27)25(17-6-4-15(2)5-7-17)21(28)24(18)13-10-16-8-11-22-12-9-16/h4-9,11-12,18H,3,10,13-14H2,1-2H3,(H,23,26) |
Clave InChI |
RYVMBYXJMZHDSN-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=O)CC1C(=O)N(C(=S)N1CCC2=CC=NC=C2)C3=CC=C(C=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-phenyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B14944584.png)
![(3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone](/img/structure/B14944587.png)
![7-(4-chlorophenyl)-3,13-dimethyl-16-thia-2,4,5,7,13-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B14944591.png)
![3-[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]-6-(3-methylthiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14944594.png)

![Ethyl [4-hydroxy-4,5-bis(4-methoxyphenyl)-2-oxo-1,3-oxazolidin-3-yl]acetate](/img/structure/B14944610.png)

![methyl 3-(7-methoxy-1,3-benzodioxol-5-yl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate](/img/structure/B14944634.png)
![3-({[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]carbonyl}amino)-3-(4-propoxyphenyl)propanoic acid](/img/structure/B14944637.png)

![2H-Pyran-2-one, 4-[(4-bromophenyl)amino]-6-methyl-3-(1-oxobutyl)-](/img/structure/B14944644.png)
![Dimethyl 4-{3-[(cyclopropylcarbonyl)amino]phenyl}-2,6-dimethylpyridine-3,5-dicarboxylate](/img/structure/B14944670.png)
![1'-(Dibenzo[b,d]furan-2-ylcarbonyl)-1,4'-bipiperidine-4'-carboxamide](/img/structure/B14944673.png)
![methyl 2-{[(4-iodo-1H-pyrazol-1-yl)acetyl]amino}benzoate](/img/structure/B14944675.png)
